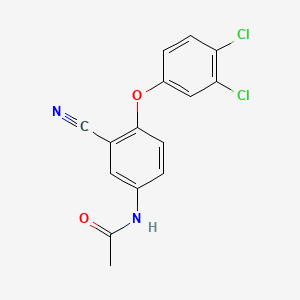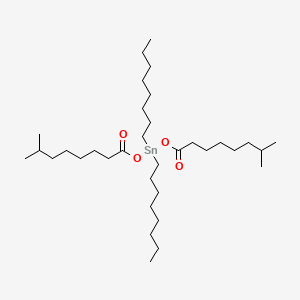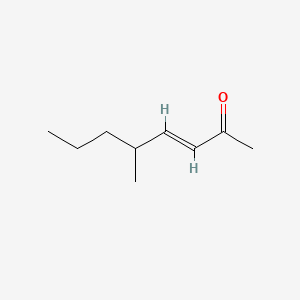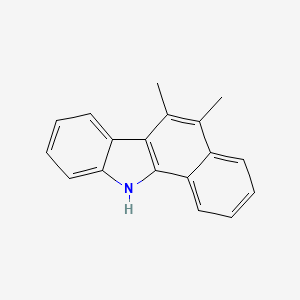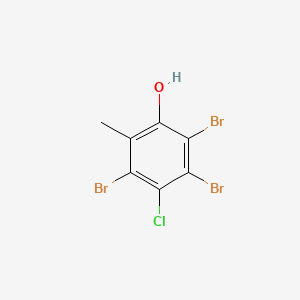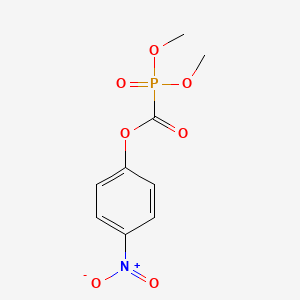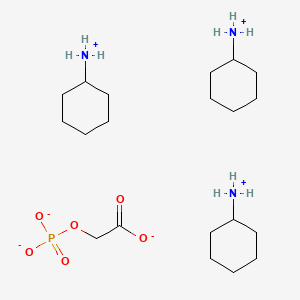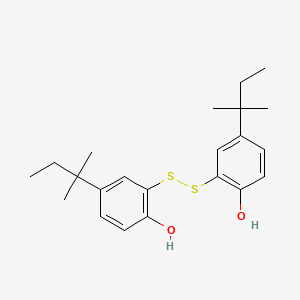
Dithiobis(4-(1,1-dimethylpropyl)phenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dithiobis(4-(1,1-dimethylpropyl)phenol) is an organic compound with the molecular formula C22H30O2S2 It is characterized by the presence of two phenolic groups connected by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dithiobis(4-(1,1-dimethylpropyl)phenol) typically involves the reaction of 4-(1,1-dimethylpropyl)phenol with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 4-(1,1-dimethylpropyl)phenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
In an industrial setting, the production of Dithiobis(4-(1,1-dimethylpropyl)phenol) may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dithiobis(4-(1,1-dimethylpropyl)phenol) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used to cleave the disulfide bond.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro, halo, and sulfonyl derivatives of the phenolic groups.
Aplicaciones Científicas De Investigación
Dithiobis(4-(1,1-dimethylpropyl)phenol) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is employed in biochemical assays to study protein-protein interactions and redox biology.
Industry: It is used as an additive in the production of rubber and plastics to enhance their stability and durability.
Mecanismo De Acción
The mechanism of action of Dithiobis(4-(1,1-dimethylpropyl)phenol) involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, allowing the compound to act as a redox buffer. This property is particularly useful in biological systems where it can modulate the redox state of proteins and other biomolecules. The phenolic groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and functionality.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,1-Dimethylpropyl)phenol: The monomeric form without the disulfide bond.
Bisphenol A: Another phenolic compound with two phenol groups connected by a different linker.
Dithiobis(2-nitrobenzoic acid): A compound with a similar disulfide linkage but different aromatic groups.
Uniqueness
Dithiobis(4-(1,1-dimethylpropyl)phenol) is unique due to its specific combination of phenolic groups and disulfide linkage. This structure imparts distinct redox properties and reactivity, making it valuable in various applications where redox modulation and stability are crucial.
Propiedades
Número CAS |
32074-74-1 |
|---|---|
Fórmula molecular |
C22H30O2S2 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
2-[[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]disulfanyl]-4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C22H30O2S2/c1-7-21(3,4)15-9-11-17(23)19(13-15)25-26-20-14-16(10-12-18(20)24)22(5,6)8-2/h9-14,23-24H,7-8H2,1-6H3 |
Clave InChI |
RZAPFEWZXAKCHZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)C(C)(C)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


